molecular formula C12H17NO5 B2916593 N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]pentanamide CAS No. 477885-75-9

N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]pentanamide

Cat. No.: B2916593
CAS No.: 477885-75-9
M. Wt: 255.27
InChI Key: BWWGASVPHUAZHZ-UHFFFAOYSA-N
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Description

N-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]pentanamide features a 1,3-dioxane-4,6-dione (DOD) core substituted with two methyl groups at the 2-position and a pentanamide chain attached via a methylidene bridge. This compound belongs to a class of derivatives derived from Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione), a versatile scaffold widely used in organic synthesis for its reactivity in cycloadditions, alkylations, and as a ketene precursor .

Properties

IUPAC Name

N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5/c1-4-5-6-9(14)13-7-8-10(15)17-12(2,3)18-11(8)16/h7H,4-6H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWWGASVPHUAZHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC=C1C(=O)OC(OC1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene with pentanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically takes place under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods: On an industrial scale, the compound is produced using optimized reaction conditions to ensure high yield and purity. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction parameters and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: N-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]pentanamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

  • Substitution: Nucleophilic substitution reactions can occur at the carbonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like amines and alcohols are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones

  • Reduction: Alcohols, amines

  • Substitution: Amides, esters

Scientific Research Applications

N-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]pentanamide has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound has been studied for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: It is being investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

  • Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

N-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]pentanamide is similar to other dioxanone derivatives, such as N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]glycine and N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]serine. it is unique in its structure and potential applications. The presence of the pentanamide group distinguishes it from other compounds in this class, providing it with distinct chemical and biological properties.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues with the DOD Core

The DOD core is a common feature in several compounds, but substituents and attached functional groups vary significantly:

Aromatic Amide Derivatives
  • N-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-3-methoxybenzamide (CAS: 477885-73-7):
    • Substitutes pentanamide with a 3-methoxybenzamide group.
    • Higher molecular weight (305.29 g/mol) and aromaticity may enhance π-π stacking interactions in crystalline states .
Aliphatic Amide Derivatives
  • N-(4-((2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)phenyl)acetamide: Features an acetamide group linked to an aromatic amine. Discontinued due to synthetic challenges, highlighting the sensitivity of DOD derivatives to reaction conditions .
  • N-(4-(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)-4-hydroxybutyl)-2,2,2-trifluoroacetamide :
    • Trifluoroacetamide group introduces strong electron-withdrawing effects, altering solubility and stability compared to pentanamide analogues .
Heterocyclic and Macrocyclic Derivatives
  • 5-((3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-(2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethyl)pentanamide: Combines DOD with a biotin-like thienoimidazolone ring, suggesting applications in targeted drug delivery or bioconjugation .

Key Observations :

  • Yields for pentanamide-DOD derivatives are moderate (41–62%) due to steric hindrance from the aliphatic chain .
  • Benzamide derivatives achieve higher yields (up to 93%) owing to favorable electronic effects during coupling .
  • Trifluoroacetamide derivatives require stringent anhydrous conditions to prevent hydrolysis .

Physicochemical and Spectral Properties

NMR Data Comparison
  • Pentanamide-DOD :
    • $ ^1H $ NMR (CDCl$ _3 $): δ 2.50–2.55 (t, J = 7.5 Hz, pentanamide CH$ _2 $), 1.60–1.30 (m, CH$ _2 $) .
  • Benzamide-DOD :
    • $ ^1H $ NMR (CDCl$ _3 $): δ 8.00–7.47 (aromatic H), 3.90 (s, OCH$ _3 $) .
  • Trifluoroacetamide-DOD :
    • $ ^{19}F $ NMR: δ -75 ppm (CF$ _3 $) .
Thermal Stability
  • DOD derivatives with electron-withdrawing groups (e.g., Cl, CF$ _3 $) exhibit higher thermal stability (>200°C) compared to aliphatic amides (<150°C) .

Biological Activity

N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]pentanamide, with the CAS number 477885-75-9, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C12H17NO5
  • Molecular Weight : 255.27 g/mol
  • Purity : >90%

The biological activity of this compound is primarily attributed to its interaction with biological macromolecules. The compound may exhibit enzyme inhibition properties and influence cellular signaling pathways. However, specific mechanisms remain to be fully elucidated through further research.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound demonstrate significant antimicrobial properties. For instance:

  • In vitro assays have shown that related dioxane derivatives can inhibit the growth of various bacterial strains by disrupting cell wall synthesis and function.

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of this compound. In a study involving human cell lines:

  • The compound exhibited low cytotoxicity at concentrations below 50 µM, suggesting a favorable therapeutic index .

Case Study 1: Antibacterial Efficacy

A study explored the antibacterial efficacy of N-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl derivatives against Escherichia coli and Staphylococcus aureus. The results indicated:

Concentration (µM)Zone of Inhibition (mm)
1012
2520
5030

This data suggests that higher concentrations lead to increased antibacterial activity .

Case Study 2: Enzyme Inhibition

Another investigation assessed the compound's ability to inhibit specific enzymes involved in metabolic pathways. The findings revealed:

EnzymeIC50 (µM)
Lactate Dehydrogenase15
Aldose Reductase25

These results indicate potential therapeutic applications for metabolic disorders .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of dioxane derivatives has highlighted that modifications in the side chains significantly affect biological activity. For example:

  • Substituents on the dioxane ring can enhance or reduce antimicrobial potency.

Toxicological Assessments

Toxicological evaluations have been conducted to assess the safety profile of N-[2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]pentanamide. Long-term exposure studies in animal models indicated no significant adverse effects at therapeutic doses.

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